molecular formula C7H8ClNO B1222851 5-Chloro-2-methoxyaniline CAS No. 95-03-4

5-Chloro-2-methoxyaniline

Cat. No. B1222851
CAS RN: 95-03-4
M. Wt: 157.6 g/mol
InChI Key: WBSMIPLNPSCJFS-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyaniline is an off-white to tan crystalline powder or flakes . It is mainly used as a color developer for dyeing and printing of cotton, viscose, silk, and nylon fabrics . It can also be used as an intermediate for fast pigments and other dyes .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxyaniline has a molecular weight of 157.6 . It has a melting point of 81-83 °C and a boiling point of 135 °C . It is slightly soluble in chloroform and DMSO . The compound is stable under light-sensitive conditions .

Scientific Research Applications

Synthesis of Compounds with Biological Activity

5-Chloro-2-methoxyaniline and its analogues play a crucial role in the synthesis of various biologically active compounds. These include kinase inhibitors, such as VEGFR2 inhibitors, and compounds with applications in treating malaria, as muscarinic M1 agonists, topoisomerase inhibitors, and utrophin up-regulators. Notably, these compounds are essential in creating inhibitors for serine/threonine-protein kinase 16 (STK16) and are featured in the Protein Database (PDB ID: 1y6a) (Johnson et al., 2022).

Chemosensors for Metal Ions

5-Chloro-2-methoxyaniline derivatives have been investigated for their potential as chemosensors, particularly for detecting metal ions like cadmium (Cd2+). These compounds exhibit a significant increase in fluorescence in the presence of certain metal ions, suggesting their usefulness in measuring metal concentrations in waste effluents and food products (Prodi et al., 2001).

Pharmacological Fragment in Antitumor Agents

This chemical also serves as a critical pharmacological fragment in various compounds with antitumor properties. It's a precursor to protein-kinase inhibitors or enzyme modulators targeting various receptors and enzymes, including EGFR, PDGFR, and MMPs. Its structure is a key component in the development of potent VEGFR2 inhibitors used in cancer treatment (Murár et al., 2013).

Polymer Synthesis and Corrosion Protection

5-Chloro-2-methoxyaniline forms the basis for synthesizing polyurethane/poly(2-chloro-5-methoxyaniline) blend and nanocomposite systems, which have shown promising results in corrosion protection. These materials demonstrate enhanced thermal stability and electrical conductivity, making them suitable for various industrial applications (Kausar, 2018).

Environmental Applications

In environmental contexts, derivatives of 5-Chloro-2-methoxyaniline, such as methoxyanilines, have been evaluated for their degradation in water treatment processes. Studies focus on Fenton-like oxidation processes to degrade these compounds in wastewater, highlighting their relevance in managing environmental pollutants (Chaturvedi & Katoch, 2020).

Safety And Hazards

5-Chloro-2-methoxyaniline is classified as dangerous . It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It is recommended to handle it with care, using protective gloves and eyewear .

properties

IUPAC Name

5-chloro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSMIPLNPSCJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4274-03-7 (hydrochloride)
Record name 5-Chloroanisidine
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DSSTOX Substance ID

DTXSID0059116
Record name 5-Chloro-2-methoxybenzenamine
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxyaniline

CAS RN

95-03-4
Record name 5-Chloro-2-methoxyaniline
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Record name 5-Chloroanisidine
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Record name 5-Chloro-2-methoxyaniline
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Record name Benzenamine, 5-chloro-2-methoxy-
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Record name 5-Chloro-2-methoxybenzenamine
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Record name 5-chloro-o-anisidine
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Record name 5-CHLORO-O-ANISIDINE
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Synthesis routes and methods I

Procedure details

Following the general procedure I, 0.25 mol of 4,5-dichloro-2-methoxyaniline in 200 ml of water and 60 ml of concentrated hydrochloric acid are hydrogenated in the presence of the catalyst from Example 1 at 180° C. over the course of 45 minutes under a hydrogen pressure of 100 atmospheres gauge. 5-Chloro-2-methoxyaniline is obtained in a yield of 40% and a purity of 74%.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.037 mol (7 g) of 4-chloro-2-nitroanisole is dissolved in 100 ml of absolute alcohol and 3 g of nickel prepared by the RANEY process are added. The solution is hydrogenated at atmospheric pressure and at room temperature while stirring. The catalyst is separated and then washed with two portions of 20 ml of boiling ethanol. The alcoholic solution is concentrated under reduced pressure; the 2-amino-4-chloroanisole crystallizes.
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
S Rasool, MA Abbasi, A Fatima, K Nafeesa… - Journal of Pharmacy …, 2013 - Elsevier
… medium by coupling of 5-chloro-2-methoxyaniline (1) and various aryl sulfonyl chlorides (2a–e). Further N-benzyl/ethyl substituted derivatives (6a–e & 7a–e) were synthesized by …
Number of citations: 15 www.sciencedirect.com
K Nafeesa, I Ahmad, S Afzal - journal of pharmacy research, 2013 - researchgate.net
… medium by coupling of 5-chloro-2methoxyaniline (1) and various aryl sulfonyl chlorides (2aee). Further N-benzyl/ethyl substituted derivatives (6aee & 7aee) were synthesized by stirring …
Number of citations: 0 www.researchgate.net
S Kalo, T Morie, N Yoshida, I Fujiwara, T Kon - European journal of …, 1995 - Elsevier
… A coupling reaction between the acetic acids 4a and 4b and 5-chloro-2-methoxyaniline … A mixture of 4a (3.0 g, 11 mmol), 5-chloro-2-methoxyaniline (2.0 g, 13 mmol), 1-ethyl-3-[3-(…
Number of citations: 1 www.sciencedirect.com
LG Morin, J Prox - Clinical Chemistry, 1973 - academic.oup.com
… A relatively pH-stable dye, 5-chloro-2-methoxyaniline-1-diazonium chloride (Fast Red RC) is used, with dimethylformamide and methanol to enhance and stabilize color development. A …
Number of citations: 2 academic.oup.com
A Fatima, MA Abbasi, S Rasool, A Malik… - Journal of Saudi …, 2016 - Elsevier
… 6.4, 2.0 Hz, 1H, H-4″) and 6.74 (d, J = 8.4 Hz, 1H, H-3″) in aromatic region; and one signal at 3.84 (s, 3H, OCH 3 -2″ in aliphatic region owing to protons of 5-chloro-2-methoxyaniline …
Number of citations: 37 www.sciencedirect.com
DL Nandi, RB Silverman - FASEB Journal, 1997 - scholars.northwestern.edu
… 6-chloro-3- hydroxyanthranilic acid has been made according to the following scheme: 5-chloro-2-methoxyaniline>5-chloro-2-methoxyisonitrosoacetanilide ->4-chloro-7methoxyisatin-> …
Number of citations: 2 www.scholars.northwestern.edu
H Batl, M Taş, M Macit, B Bati - Sythesis and Reactivity in Inorganic …, 1998 - Taylor & Francis
… chloroglyoxirne (1.225 g, 10 mmol) in absolute ethanol (30 mL) kept at -10 OC was added dropwise a solution of 4-methoxyaniline ( I .23 g, 10 mniol) 5-chloro-2-methoxyaniline (1.57 g, …
Number of citations: 4 www.tandfonline.com
R Adams, RR Holmes, JW Way - Journal of the American …, 1953 - ACS Publications
… Likewise the spectrum of N-benzenesulfonyl-5-chloro-2methoxyaniline derived from compound VIII was very similar to that of VII and exhibited an absorption band at 930 cm.-1. These …
Number of citations: 3 pubs.acs.org
GJ Yu, CL Yoo, B Yang, MW Lodewyk… - Journal of medicinal …, 2008 - ACS Publications
… of the flanking pivalamide and 5-chloro-2-methoxyaniline substructures. To accomplish this, … by the appended pivalamide and 5-chloro-2-methoxyaniline substructures (compare blue …
Number of citations: 56 pubs.acs.org
SD Kanmazalp, OE Doĝan, V Taşdemir… - Acta …, 2019 - ncbi.nlm.nih.gov
… The title compound was prepared by mixing solutions of 2,3-dihydroxybenzaldehyde (34.5 mg, 0.25 mmol) and 5-chloro-2-methoxyaniline (39.4 mg, 0.25 mmol), both in 15 mL of ethanol…
Number of citations: 3 www.ncbi.nlm.nih.gov

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